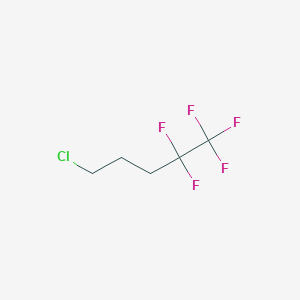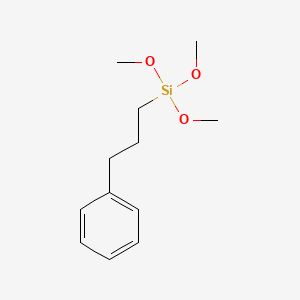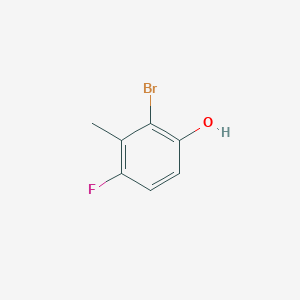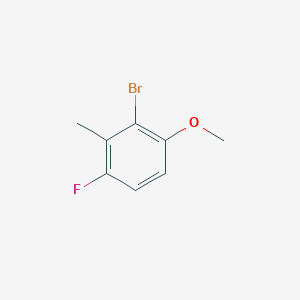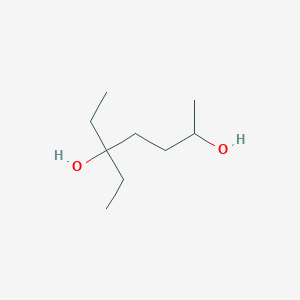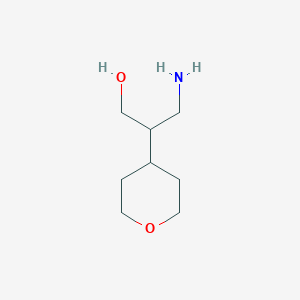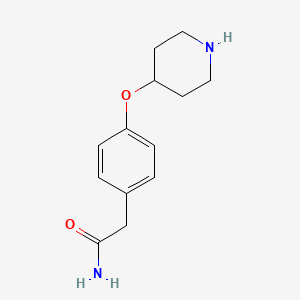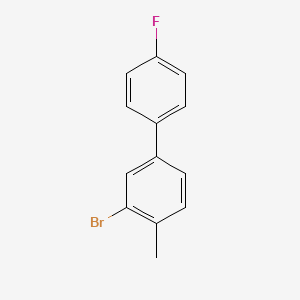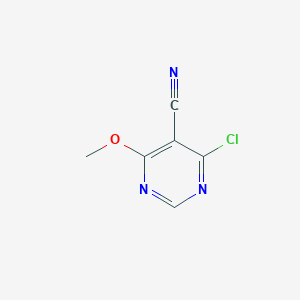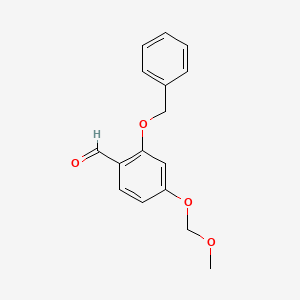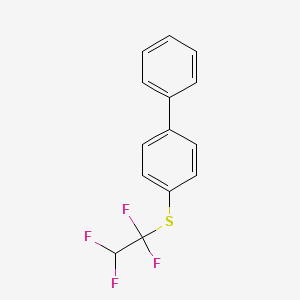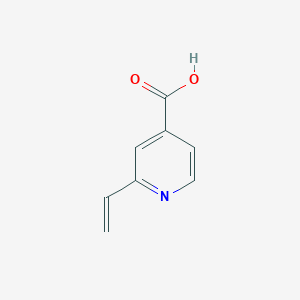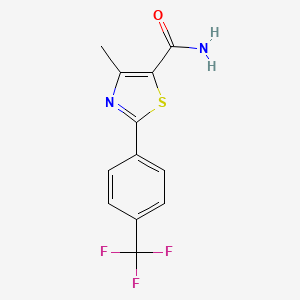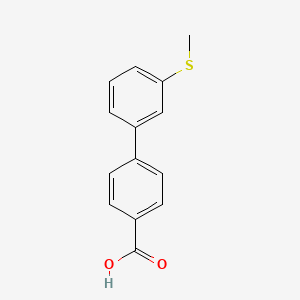
5-(Methoxymethyl)-pyridine-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-pyridine-3-carboxaldehyde is an organic compound with a pyridine ring substituted with a methoxymethyl group at the 5-position and a formyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-pyridine-3-carboxaldehyde can be achieved through several methods. One common approach involves the reaction of 5-methyl-2,3-pyridinedicarboxylic acid diester with methanol in the presence of a base, followed by bromination and subsequent reaction with sodium methoxide . Another method includes the use of 3-chloropropionyl chloride and an aniline derivative to form an acylanilide intermediate, which is then converted to the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Methoxymethyl)-pyridine-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: 5-(Methoxymethyl)-pyridine-3-carboxylic acid.
Reduction: 5-(Methoxymethyl)-pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
5-(Methoxymethyl)-pyridine-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Methoxymethyl)-pyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions, which can modulate the activity of enzymes and other proteins. The methoxymethyl group can influence the compound’s solubility and reactivity, affecting its overall biological activity .
類似化合物との比較
Similar Compounds
5-Methoxymethyl-2,3-pyridinedicarboxylic acid: Similar structure but with an additional carboxyl group.
5-Methoxymethyl-1H-pyrrol-1-ylacetic acid: Contains a pyrrole ring instead of a pyridine ring.
5-Methoxymethyl-2-formyl-pyrrole: Similar structure but with a pyrrole ring.
Uniqueness
5-(Methoxymethyl)-pyridine-3-carboxaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
特性
IUPAC Name |
5-(methoxymethyl)pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-2-7(5-10)3-9-4-8/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUAPUXSWJESTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
